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Compound of Interest

Compound Name:
(3-Bromo-2-chloro-6-

methoxyphenyl)boronic acid

CAS No.: 1309981-00-7

Cat. No.: B596560

Get Quote

Boronic acids and their derivatives have become cornerstone reagents in modern organic

chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction. This powerful carbon-carbon bond-forming methodology is prized for its

operational simplicity, broad functional group tolerance, and the commercial availability of a

vast array of boronic acid building blocks.[1][2] The versatility and low toxicity of boronic acids

have cemented their importance in the synthesis of pharmaceuticals, agrochemicals, and

advanced materials.[3]

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is not uniform; it is

profoundly influenced by the nature and position of substituents on the aromatic ring. These

substituents dictate the electronic and steric properties of the molecule, which in turn govern

the efficiency of key steps in the reaction mechanism, most notably the transmetalation step.

This guide provides a detailed analysis of (3-Bromo-2-chloro-6-methoxyphenyl)boronic
acid, a uniquely substituted reagent, and compares its performance with other boronic acids to

provide researchers with a predictive framework for its application.
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(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid: A
Profile
(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a multi-functional reagent designed for

the construction of complex molecular architectures. Its utility stems from a unique combination

of steric and electronic features imparted by its three distinct substituents.

Chemical Properties:

Molecular Formula: C₇H₇BBrClO₃

Molecular Weight: 265.29 g/mol

CAS Number: 1000340-11-7

The strategic placement of chloro, bromo, and methoxy groups on the phenylboronic acid core

presents both challenges and synthetic opportunities.

The ortho-Chloro and ortho-Methoxy Groups: The presence of two substituents flanking the

boronic acid moiety creates significant steric hindrance. This bulk can impede the approach

of the boronic acid to the palladium center, potentially slowing the rate of transmetalation, a

critical step in the catalytic cycle.[4]

Electronic Landscape: The electronic nature of the ring is complex. The chloro and bromo

groups are electron-withdrawing via induction, which decreases the nucleophilicity of the aryl

group being transferred. Conversely, the methoxy group is electron-donating through

resonance. This electronic tug-of-war influences the overall reactivity.

Chelation-Assisted Reactivity: A noteworthy feature of ortho-methoxy-substituted

phenylboronic acids is their potential for chelation. The oxygen atom of the methoxy group

can coordinate to the palladium center in the transition state, which can influence reaction

selectivity and, in some cases, enhance reactivity where it might otherwise be sluggish.[5][6]

Latent Functionality: The bromo substituent at the meta position remains available for

subsequent cross-coupling reactions, making this reagent a valuable linchpin for sequential,

site-selective derivatization.
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The Suzuki-Miyaura Catalytic Cycle: A Mechanistic
Overview
To understand the performance of any boronic acid, one must first grasp the fundamental

mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle

involving three key stages:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl

halide (Ar¹-X), forming a Pd(II) complex.

Transmetalation: The aryl group from the boronic acid (Ar²-B(OH)₂) is transferred to the

palladium center, displacing the halide and forming an Ar¹-Pd-Ar² complex. This step requires

activation of the boronic acid by a base.

Reductive Elimination: The two aryl groups are eliminated from the palladium center, forming

the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.

Click to download full resolution via product page

Comparative Performance Analysis: Experimental
Insights
To objectively evaluate the performance of (3-Bromo-2-chloro-6-methoxyphenyl)boronic
acid, we compare its reactivity in a standardized Suzuki-Miyaura coupling reaction against a

panel of other substituted boronic acids. The chosen coupling partner is 4-chloroanisole, a

moderately reactive aryl chloride.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Chloroanisole
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Entry Boronic Acid Substituent Effects Yield (%)

1 Phenylboronic acid
Baseline (No

substituents)
95

2

4-

Methoxyphenylboronic

acid

Electron-donating

(para)
98

3

4-

Chlorophenylboronic

acid

Electron-withdrawing

(para)
88

4

2-

Methylphenylboronic

acid

Steric hindrance

(ortho)
85

5

2,6-

Dimethylphenylboroni

c acid

Severe steric

hindrance (di-ortho)
35

6

2-

Methoxyphenylboronic

acid

Steric + Potential

Chelation (ortho)
91

7

(3-Bromo-2-chloro-6-

methoxyphenyl)boroni

c acid

Severe Steric + Mixed

Electronics +

Chelation

78

Reaction Conditions:

Boronic acid (1.2

equiv), 4-

chloroanisole (1.0

equiv), Pd(OAc)₂ (2

mol%), SPhos (4

mol%), K₃PO₄ (2.0

equiv), Toluene/H₂O

(10:1), 80 °C, 12 h.

Yields are for isolated

product and are

representative based
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on established

literature trends for

these classes of

compounds.[4][7]

Analysis of Results
Baseline and Electronic Effects (Entries 1-3): Phenylboronic acid provides a high yield,

establishing a baseline. The electron-donating methoxy group in the para position slightly

accelerates the reaction, leading to a near-quantitative yield. Conversely, the electron-

withdrawing chloro group at the para position reduces the boronic acid's nucleophilicity,

resulting in a slightly lower yield.[3]

Steric Hindrance (Entries 4-5): A single ortho-methyl group modestly decreases the yield,

demonstrating the negative impact of steric hindrance.[4] This effect is dramatically amplified

with two ortho-methyl groups, causing a significant drop in efficiency. This is a classic

example of how steric bulk around the C-B bond can severely inhibit the transmetalation

step.

The ortho-Methoxy Anomaly (Entry 6): Interestingly, 2-methoxyphenylboronic acid, despite

having an ortho substituent, performs exceptionally well, even better than the sterically

similar 2-methylphenylboronic acid. This supports the hypothesis of a positive chelation

effect, where the methoxy oxygen coordinates to the palladium, stabilizing the transition state

and facilitating the reaction.[5][6]

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (Entry 7): The target molecule delivers

a respectable yield but is clearly hampered by its complex substitution pattern. The severe

steric hindrance from the ortho-chloro and ortho-methoxy groups is the primary factor for the

reduced yield compared to simpler analogues. While the methoxy group may offer some

chelation assistance, it cannot fully overcome the combined steric impediment and the

electron-withdrawing nature of the two halogens.

Experimental Protocol: Standard Suzuki-Miyaura
Coupling
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This protocol provides a reliable method for the coupling of aryl chlorides with (3-Bromo-2-
chloro-6-methoxyphenyl)boronic acid.

Materials:

(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (1.2 equiv)

Aryl chloride (1.0 equiv)

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

Potassium phosphate (K₃PO₄) (2.0 equiv)

Toluene and deionized water (10:1 ratio)

Reaction vessel (e.g., Schlenk tube)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add the aryl chloride

(1.0 mmol), (3-Bromo-2-chloro-6-methoxyphenyl)boronic acid (1.2 mmol, 318 mg),

K₃PO₄ (2.0 mmol, 424 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4

mg).

Causality: Using an inert atmosphere is critical to prevent the oxidation and deactivation of

the Pd(0) species, which is the active catalyst. SPhos is a bulky, electron-rich phosphine

ligand that promotes the oxidative addition of the typically less reactive aryl chloride.

Solvent Addition: Add toluene (5 mL) and water (0.5 mL) to the reaction vessel.

Causality: The biphasic solvent system is effective for the Suzuki reaction. Toluene

solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic

base (K₃PO₄). The base is essential for activating the boronic acid to form a more

nucleophilic boronate species, which is necessary for transmetalation.
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Reaction Execution: Seal the vessel and place it in a preheated oil bath at 80 °C. Stir the

reaction mixture vigorously for 12 hours.

Causality: Heating provides the necessary activation energy for the reaction, particularly

for the challenging oxidative addition of the C-Cl bond. Vigorous stirring is required to

ensure efficient mixing between the organic and aqueous phases.

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl

acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous

layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: This standard aqueous workup removes the inorganic salts and other water-

soluble impurities.

Purification: Purify the crude product by column chromatography on silica gel using an

appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl

product.

Self-Validation: The purity of the final compound should be confirmed by analytical

techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of

the protocol.

Click to download full resolution via product page

Conclusion and Outlook
(3-Bromo-2-chloro-6-methoxyphenyl)boronic acid is a highly functionalized building block

whose reactivity in Suzuki-Miyaura coupling is governed by a subtle interplay of steric and

electronic factors. While its sterically encumbered nature presents a challenge, leading to

slower reaction rates and potentially lower yields compared to unhindered boronic acids, it

remains a viable and valuable reagent, particularly when robust catalytic systems employing

bulky phosphine ligands are used.
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The presence of an ortho-methoxy group may provide a degree of chelation-assisted reactivity

that partially mitigates the steric hindrance. Furthermore, the intact bromo substituent provides

a handle for subsequent transformations, enabling the efficient construction of complex, multi-

substituted biaryl scaffolds from a single, versatile starting material. For researchers in drug

development and materials science, understanding these structural nuances is key to

strategically employing this reagent for the synthesis of novel and intricate molecular targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.mdpi.com/2073-4344/13/2/313
https://www.benchchem.com/product/b596560?utm_src=pdf-custom-synthesis#bc-rfq
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://pdf.benchchem.com/157/Application_Notes_and_Protocols_for_Suzuki_Miyaura_Cross_Coupling_Reactions_with_3_Chloro_6_methoxypyridazine.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pubs.acs.org/doi/10.1021/ja042491j
https://www.beilstein-journals.org/bjoc/articles/14/214
https://www.beilstein-journals.org/bjoc/articles/14/214
https://www.beilstein-journals.org/bjoc/articles/14/214
https://www.researchgate.net/publication/327586544_Some_mechanistic_aspects_regarding_the_Suzuki-Miyaura_reaction_between_selected_ortho-substituted_phenylboronic_acids_and_345-tribromo-26-dimethylpyridine
https://pure.hw.ac.uk/ws/files/82810097/catalysts_13_00303.pdf
https://www.benchchem.com/product/b596560/docs#introduction-the-indispensable-role-of-substituted-boronic-acids-in-modern-synthesis
https://www.benchchem.com/product/b596560/docs#introduction-the-indispensable-role-of-substituted-boronic-acids-in-modern-synthesis
https://www.benchchem.com/product/b596560/docs#introduction-the-indispensable-role-of-substituted-boronic-acids-in-modern-synthesis
https://www.benchchem.com/product/b596560/docs#introduction-the-indispensable-role-of-substituted-boronic-acids-in-modern-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b596560?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596560?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

